Enhanced Lipophilicity (LogP) Drives Superior Membrane Partitioning Compared to Unsubstituted Thiazole Ethanamine
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine exhibits a computed LogP of 2.43, representing a 3.4-fold increase over the unsubstituted analog 1-(1,3-thiazol-2-yl)ethanamine (LogP 0.71) [1]. This elevation in lipophilicity is directly attributable to the 4-ethyl substituent and is expected to enhance passive membrane diffusion, a critical parameter in cell-based assays and in vivo distribution [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.43 |
| Comparator Or Baseline | 1-(1,3-Thiazol-2-yl)ethanamine: LogP = 0.71 |
| Quantified Difference | ΔLogP = +1.72 (3.4× higher) |
| Conditions | Computed octanol-water partition coefficient (cLogP) using standard prediction algorithms |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability, a decisive factor when selecting a thiazole building block for intracellular target engagement.
- [1] ChemSrc. 1-(4-Ethyl-1,3-thiazol-2-yl)ethanamine. CAS 1017132-11-4. Accessed 2025. View Source
- [2] Brzezińska E, Kośka G, Walczyński K. A structure-activity relationship study of compounds with antihistamine activity. Biomed Chromatogr. 2006;20(10):1004-16. View Source
